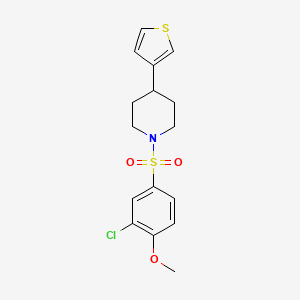![molecular formula C17H21F2N3O2 B2613374 N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide CAS No. 1333527-34-6](/img/structure/B2613374.png)
N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide, commonly known as CCDC, is a novel small-molecule inhibitor that has been developed for the treatment of cancer. CCDC is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of cell growth and survival.
Wirkmechanismus
CK2 is a serine/threonine protein kinase that plays a crucial role in the regulation of cell growth and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. CCDC is a potent and selective inhibitor of CK2, which binds to the ATP-binding site of the enzyme and prevents its activity. By inhibiting CK2, CCDC induces apoptosis in cancer cells and inhibits their proliferation.
Biochemical and Physiological Effects
CCDC has been shown to have potent anticancer activity in vitro and in vivo. In vitro studies have shown that CCDC induces apoptosis in cancer cells and inhibits their proliferation. In vivo studies have shown that CCDC inhibits tumor growth in mouse models of breast cancer, prostate cancer, and leukemia. CCDC has also been shown to have low toxicity in animal models, indicating its potential as a safe and effective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
CCDC has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It is also a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cancer. However, CCDC has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. It also has a short half-life in vivo, which can limit its effectiveness as an anticancer agent.
Zukünftige Richtungen
There are several future directions for the study of CCDC. One area of research is the development of more potent and selective CK2 inhibitors. Another area of research is the study of the mechanism of action of CCDC, which could provide insights into the role of CK2 in cancer. Additionally, the efficacy of CCDC in combination with other anticancer agents should be explored, as this could enhance its anticancer activity. Finally, the development of new formulations of CCDC that improve its solubility and half-life could increase its effectiveness as an anticancer agent.
Conclusion
In conclusion, CCDC is a novel small-molecule inhibitor that has shown potent anticancer activity in vitro and in vivo. CCDC is a potent and selective inhibitor of CK2, which plays a crucial role in the regulation of cell growth and survival. CCDC has several advantages for lab experiments, including its easy synthesis and purification, and its value as a tool for studying the role of CK2 in cancer. However, CCDC also has some limitations, including its low solubility and short half-life. Future research should focus on the development of more potent and selective CK2 inhibitors, the study of the mechanism of action of CCDC, and the development of new formulations that improve its solubility and half-life.
Synthesemethoden
The synthesis of CCDC involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are cycloheptanone and 3,5-difluoro-4-methoxyaniline. The synthesis involves the formation of an intermediate compound, which is then converted to CCDC through a series of steps. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
CCDC has been extensively studied for its potential use in cancer therapy. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. CCDC has been shown to be a potent inhibitor of CK2, with an IC50 value of 1.6 nM. CCDC has been tested in various cancer cell lines, including breast cancer, prostate cancer, and leukemia, and has been shown to induce cell death in these cell lines.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3,5-difluoro-4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O2/c1-24-16-13(18)8-12(9-14(16)19)21-10-15(23)22-17(11-20)6-4-2-3-5-7-17/h8-9,21H,2-7,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUCLWNLLBCNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)NCC(=O)NC2(CCCCCC2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2613291.png)
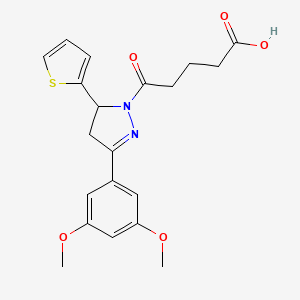
![N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2613297.png)
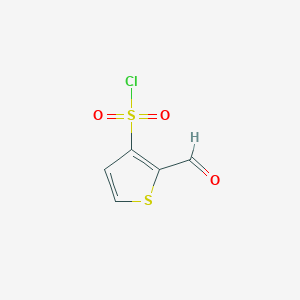
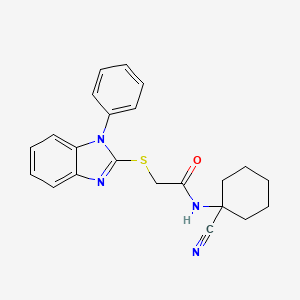
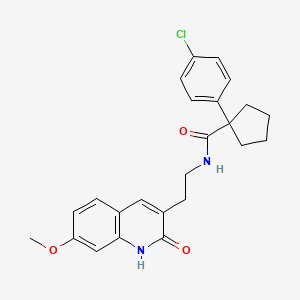
![4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2613302.png)
![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)
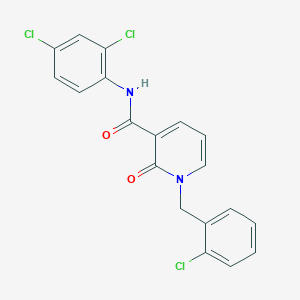
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2613308.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2613309.png)
![4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2613310.png)
![4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2613312.png)
